
3-(2,3-dihydro-1H-indol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,3-dihydro-1H-indol-1-yl)butanoic acid” is a chemical compound with the molecular formula C12H15NO2 . It is closely related to 2-(2,3-dihydro-1H-indol-1-yl)butanoic acid hydrochloride, which has a molecular weight of 241.72 .
Synthesis Analysis
The synthesis of indole derivatives, such as “3-(2,3-dihydro-1H-indol-1-yl)butanoic acid”, has been a topic of interest in recent research . One method involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . Another method involves the use of absolute ethanol and a catalytic amount of concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “3-(2,3-dihydro-1H-indol-1-yl)butanoic acid” can be represented by the InChI code: 1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to have anticancer properties, making them potential candidates for cancer treatment .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of new treatments for HIV.
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant activity . This means they could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that they could be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that they could be used in the development of new treatments for diabetes.
Orientations Futures
The future directions for research on “3-(2,3-dihydro-1H-indol-1-yl)butanoic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. The development of new analogs of these compounds could also be a promising area of research .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been found to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific derivative and its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Propriétés
IUPAC Name |
3-(2,3-dihydroindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(8-12(14)15)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNECUMVLUHKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-indol-1-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


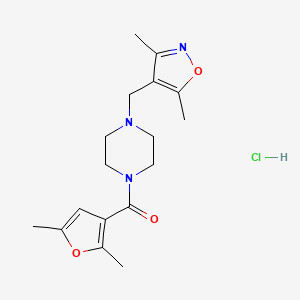
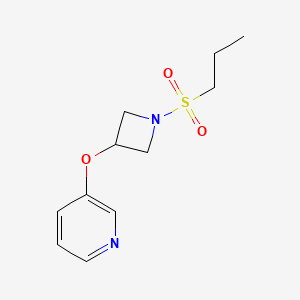
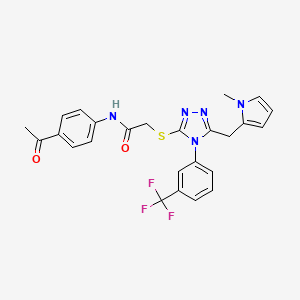
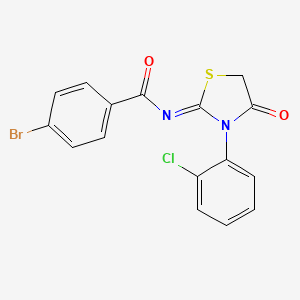
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-3-ylmethanone](/img/structure/B2414733.png)
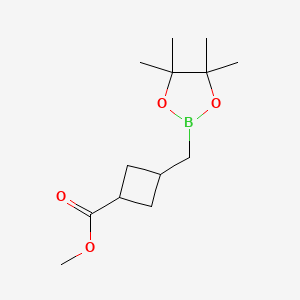
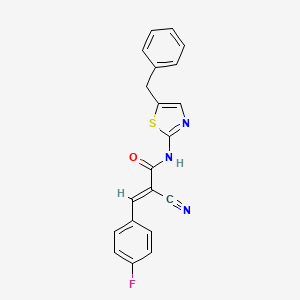
![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2414738.png)

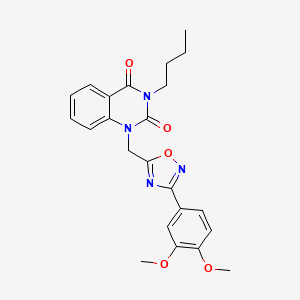
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2414746.png)